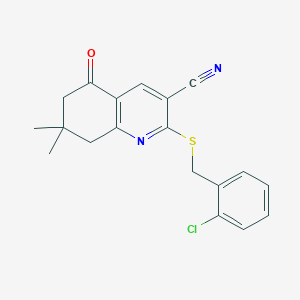
2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C19H17ClN2OS and its molecular weight is 356.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((2-Chlorobenzyl)thio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from readily available quinoline derivatives. The general structure includes a tetrahydroquinoline framework with a carbonitrile group and a thioether linkage. The presence of the 2-chlorobenzyl moiety enhances its lipophilicity and may influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- The compound has been shown to induce apoptosis in cancer cells. In studies involving multidrug-resistant (MDR) cancer cell lines, it demonstrated the ability to modulate the activity of P-glycoprotein (P-gp), a key player in drug resistance mechanisms. Specifically, compounds similar to this one have been reported to significantly block P-gp efflux and induce cytotoxicity in resistant cancer cells .
- A study highlighted that derivatives with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer properties .
- Antioxidant Activity :
- Antiviral Activity :
Case Studies and Research Findings
Below are selected case studies that illustrate the biological activity of this compound:
The mechanism underlying the anticancer effects appears to involve:
- Inhibition of P-glycoprotein : By blocking this efflux pump, the compound increases intracellular concentrations of chemotherapeutic agents.
- Induction of Apoptosis : Flow cytometric analyses revealed that treated cells exhibited increased rates of apoptosis and alterations in cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Related compounds have been shown to induce ROS production, leading to cellular stress and apoptosis in cancer cells .
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2OS/c1-19(2)8-16-14(17(23)9-19)7-13(10-21)18(22-16)24-11-12-5-3-4-6-15(12)20/h3-7H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLSAXGZYDUFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=N2)SCC3=CC=CC=C3Cl)C#N)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














